SB 206553

Description

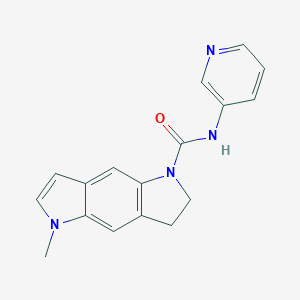

a high-affinity 5-HT(2C/2B) antagonist; structure given in first source

Properties

IUPAC Name |

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQORSLQNXDVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043984 | |

| Record name | SB 206553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158942-04-2 | |

| Record name | 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158942-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 206553 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 206553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-206553 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of SB 206553: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 206553, chemically known as 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole, is a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors.[1][2][3][4][5] Developed by GlaxoSmithKline in the 1990s, it emerged from a research program aimed at developing novel anxiolytic agents.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and quantitative data to support its use as a critical research tool in neuroscience and drug development. Some studies also suggest that this compound may act as an inverse agonist at the 5-HT2C receptor.[6][7][8]

Introduction

The serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and anxiety.[9] Its modulation has been a key target for the development of therapeutics for various neuropsychiatric disorders.[10] this compound was identified as a high-affinity ligand for the 5-HT2C receptor, also exhibiting potent antagonism at the 5-HT2B receptor subtype.[1][11] Its selectivity over other serotonin receptor subtypes, particularly the 5-HT2A receptor, has made it an invaluable pharmacological tool for elucidating the distinct physiological roles of the 5-HT2B and 5-HT2C receptors.[1][12]

Pharmacological Profile

The pharmacological activity of this compound has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |

| 5-HT2C | Human (cloned) | Radioligand Binding | pKi | 7.92 | [1][9][11][13] |

| 5-HT2B | Rat | Functional Antagonism | pA2 | 8.89 | [1][11][13] |

| 5-HT2A | Human (cloned) | Radioligand Binding | pKi | 5.78 | [9] |

| Other 5-HT Subtypes | Various | Radioligand Binding | pKi | < 6 | [1][11] |

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Model System | Parameter | Value | Reference(s) |

| 5-HT-stimulated Phosphoinositide Hydrolysis | HEK 293 cells (human 5-HT2C) | pKB | 9.0 | [12][14] |

| mCPP-induced Hypolocomotion | Rat | ID50 (p.o.) | 5.5 mg/kg | [12][15] |

| mCPP-induced Hypolocomotion | Rat | ID50 (i.v.) | 0.27 mg/kg | [12][15] |

| Rat Social Interaction Test | Rat | Active Dose Range (p.o.) | 2-20 mg/kg | [12][15] |

| Rat Geller-Seifter Conflict Test | Rat | Active Dose Range (p.o.) | 2-20 mg/kg | [12][15] |

Synthesis of this compound

The synthesis of 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole (this compound) was first reported by Forbes et al. in the Journal of Medicinal Chemistry in 1995. The synthetic route involves the construction of a tricyclic indole core followed by the introduction of the pyridylcarbamoyl moiety.

Caption: Synthetic overview for this compound.

Detailed Synthetic Protocol (Adapted from Forbes et al., 1995)

A detailed, step-by-step synthetic procedure can be found in the original publication: Forbes, I. T., et al. (1995). 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Journal of Medicinal Chemistry, 38(14), 2524–2530.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to serotonin receptors.

References

- 1. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. conductscience.com [conductscience.com]

- 12. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple within-day conflict testing to define the time course of anxiolytic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

SB 206553: A Technical Guide to its Pharmacological Profile as a 5-HT2C Receptor Inverse Agonist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical analysis of SB 206553, a high-affinity ligand for the serotonin 2C (5-HT2C) receptor. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is notable for its high degree of constitutive (agonist-independent) activity. This inherent basal signaling is crucial for understanding the pharmacology of its ligands. While often classified as an antagonist, a substantial body of evidence characterizes this compound as a potent inverse agonist. This guide will dissect the distinction, present quantitative pharmacological data, detail the experimental protocols used for its characterization, and visualize the underlying molecular mechanisms and workflows.

Introduction: The 5-HT2C Receptor and the Antagonist vs. Inverse Agonist Dichotomy

The 5-HT2C receptor is a member of the serotonin receptor family and is predominantly expressed in the central nervous system, including the choroid plexus, hippocampus, and prefrontal cortex. It primarily couples to Gαq/11 G-proteins, initiating the phospholipase C (PLC) signaling cascade upon activation. A key feature of the 5-HT2C receptor, particularly its unedited isoform (INI), is its ability to adopt an active conformational state in the absence of an agonist, leading to a measurable basal level of intracellular signaling.[1][2] This phenomenon is known as constitutive activity .

The presence of constitutive activity allows for the differentiation between two classes of receptor blockers:

-

Neutral Antagonist: A ligand that binds to the receptor but has no intrinsic activity. It does not alter the receptor's basal signaling level but blocks the binding and effect of agonists.

-

Inverse Agonist: A ligand that binds to the receptor and reduces its constitutive activity, promoting an inactive conformational state. It not only blocks the effect of agonists but also actively suppresses the agonist-independent signaling of the receptor.[2][3]

This compound's classification depends on the experimental context. In systems with low receptor expression or edited receptor isoforms that lack significant constitutive activity, it behaves as a simple competitive antagonist.[4] However, in systems expressing constitutively active 5-HT2C receptors, its inverse agonist properties become evident.[5][6][7]

Pharmacological Data for this compound

The pharmacological profile of this compound is defined by its high affinity for the 5-HT2C receptor and its selectivity over other serotonin receptor subtypes, particularly the 5-HT2A receptor.

The following table summarizes the binding affinities (Ki) of this compound at various 5-HT2 receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Species/System | Value Type | Value | Equivalent Ki (nM) | Reference(s) |

| 5-HT2C | Human (HEK 293 Cells) | pKi | 7.92 | ~12.0 | [8] |

| 5-HT2C | Human | Ki | - | 3.2 | |

| 5-HT2C | Human (HEK 293 Cells) | pKi | 7.9 | ~12.6 | [9][10] |

| 5-HT2C | Human (HEK-293/CHO-K1) | pKi | 7.8 | ~15.8 | [11] |

| 5-HT2B | Rat (Stomach Fundus) | pA2 | 8.89 | - | [8] |

| 5-HT2B | Human (HEK-293/CHO-K1) | pKi | 7.7 | ~20.0 | [11] |

| 5-HT2A | Human (HEK 293 Cells) | pKi | 5.8 | ~1585 | [10] |

| 5-HT2A | Human (HEK-293/CHO-K1) | pKi | 5.6 | ~2512 | [11] |

Note: pKi and pA2 values were converted to nM using the formula Ki = 10^(-pKi).

Functional assays are essential to distinguish between antagonism and inverse agonism. This compound has been shown to potently block agonist-induced signaling, but more critically, it reduces basal signaling in appropriate systems.

| Assay Type | System | Effect of this compound | Value Type | Value | Reference(s) |

| Phosphoinositide Hydrolysis | HEK 293 cells (Human 5-HT2C) | Antagonism of 5-HT | pKB | 9.0 | [10] |

| ERK1/2 Phosphorylation | HEK 293 cells (Human 5-HT2C-INI) | Abolished basal signaling | - | - | [5] |

| Methamphetamine-Seeking | Rat Model | Attenuated behavior | - | - | [6][7] |

The key finding is that this compound abolishes basal ERK1/2 phosphorylation in cells expressing the constitutively active unedited (INI) isoform of the 5-HT2C receptor.[5] Furthermore, in vivo studies show that this compound attenuates methamphetamine-seeking behavior in rats, an effect not observed with neutral 5-HT2C antagonists like SDZ Ser 082 and SB 242084, strongly suggesting that reducing constitutive activity is key to this therapeutic effect.[6][7]

Visualizing 5-HT2C Receptor Signaling and Inverse Agonism

The following diagram illustrates the canonical Gαq/11 signaling pathway of the 5-HT2C receptor and the differential effects of an agonist, a neutral antagonist, and an inverse agonist like this compound.

Caption: 5-HT2C receptor Gq/11 signaling pathway.

Detailed Experimental Methodologies

The characterization of this compound relies on several key in vitro assays. The generalized protocols for these are outlined below.

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

Protocol Outline:

-

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK 293) stably expressing the human 5-HT2C receptor.[12]

-

Incubation: Membranes (e.g., 5-10 µ g/well ) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a selective 5-HT2C radioligand (e.g., [3H]-Mesulergine at a concentration near its Kd).[12][13]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Equilibration: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: The mixture is rapidly filtered through a glass fiber filter plate (e.g., GF/C) to separate receptor-bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[13]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand competition binding assay.

This functional assay measures the activity of the Gαq/11 pathway by quantifying the production of inositol phosphates, a downstream second messenger. To demonstrate inverse agonism, one would measure a decrease in basal IP levels.

Protocol Outline:

-

Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.[12][14]

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatases, causing the accumulation of labeled IPs.[15]

-

Stimulation: Cells are treated with either buffer (for basal activity), a known agonist (positive control), or varying concentrations of the test compound (this compound) alone to measure its effect on basal signaling.

-

Lysis and Extraction: The reaction is stopped (e.g., with perchloric acid), and the cells are lysed. The soluble inositol phosphates are then extracted.

-

Purification: The labeled IPs are separated from free [3H]-inositol using anion-exchange chromatography or a scintillation proximity assay (SPA).[12]

-

Quantification: The radioactivity corresponding to the IP fraction is measured by scintillation counting.

-

Data Analysis: A decrease in radioactivity in samples treated with this compound compared to the basal (buffer-only) samples indicates inverse agonist activity.

Conclusion

The pharmacological identity of this compound is more nuanced than that of a simple antagonist. While it effectively blocks agonist-mediated 5-HT2C receptor activation, its defining characteristic is its ability to act as an inverse agonist. This property, which is dependent on the receptor's constitutive activity, allows this compound to reduce the basal, agonist-independent signaling of the 5-HT2C receptor. This distinction is not merely academic; in vivo evidence suggests that this inverse agonism is responsible for its therapeutic potential in models of psychostimulant abuse, an effect not replicated by neutral antagonists.[7] Therefore, for professionals in drug development and research, it is critical to characterize this compound as a 5-HT2C inverse agonist, and to select experimental systems that possess the necessary constitutive activity to accurately probe its mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel actions of inverse agonists on 5-HT2C receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 9. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. ChemiSCREEN Human 5-HT2C Receptor Membrane Preparation Human 5-HT2C GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT1C receptor-mediated stimulation of inositol phosphate production in pig choroid plexus. A pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 206553, chemically identified as 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole, is a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors.[1][2] It has been a valuable pharmacological tool for elucidating the physiological roles of these receptors. Furthermore, some studies have characterized this compound as a 5-HT2C receptor inverse agonist, suggesting it can reduce the receptor's basal, agonist-independent activity.[3][4] This compound has demonstrated anxiolytic-like properties in various animal models and has been investigated for its potential in treating conditions related to anxiety and substance abuse.[2][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its receptor binding affinity, in vitro and in vivo functional activity, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Cell Line/Tissue | Radioligand | pKi | Reference |

| 5-HT2C | Human | HEK 293 cells | [125I]DOI | 7.9 | [2] |

| 5-HT2C | Human | CHO-K1 cells | Not Specified | 7.8 | [3] |

| 5-HT2B | Human | CHO-K1 cells | Not Specified | 7.7 | [3] |

| 5-HT2A | Human | HEK 293 cells | [3H]ketanserin | 5.8 | [2] |

| 5-HT2A | Human | CHO-K1 cells | Not Specified | 5.6 | [3] |

| Various other receptors | - | - | - | < 6 | [2] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | Species | Cell Line/Tissue | Parameter | Value | Reference |

| 5-HT-stimulated Phosphoinositide Hydrolysis | 5-HT2C | Human | HEK 293 cells | pKB | 9.0 | [2] |

| 5-HT Antagonism | 5-HT2B | Rat | Stomach Fundus | pA2 | 8.9 | [2] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Effect | Route of Admin. | ID50 / Effective Dose | Reference |

| mCPP-induced Hypolocomotion | Rat | Inhibition | p.o. | 5.5 mg/kg | [2] |

| mCPP-induced Hypolocomotion | Rat | Inhibition | i.v. | 0.27 mg/kg | [2] |

| Rat Social Interaction Test | Rat | Increased Interaction | p.o. | 2-20 mg/kg | [2] |

| Rat Geller-Seifter Conflict Test | Rat | Increased Punished Responding | p.o. | 2-20 mg/kg | [2] |

| Marmoset Conflict Model | Marmoset | Increased Suppressed Responding | p.o. | 15-20 mg/kg | [2] |

| Cocaine-induced Hyperactivity | Rat | Attenuation | i.p. | 1 and 2 mg/kg | [5] |

| Methamphetamine-seeking Behavior | Rat | Attenuation | i.p. | 1.0, 5.0, and 10.0 mg/kg | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.

Materials:

-

HEK 293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligands: [3H]ketanserin for 5-HT2A receptors, [125I]DOI for 5-HT2C receptors.

-

Non-specific binding competitor: Mianserin (10 µM) for 5-HT2A, Serotonin (100 µM) for 5-HT2C.

-

This compound at various concentrations.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK 293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding competitor.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

Objective: To assess the functional antagonist activity of this compound at the 5-HT2C receptor.

Materials:

-

HEK 293 cells expressing the human 5-HT2C receptor.

-

Inositol-free DMEM supplemented with 10% dialyzed fetal bovine serum.

-

[3H]myo-inositol.

-

Krebs-bicarbonate buffer containing 10 mM LiCl.

-

Serotonin (5-HT).

-

This compound.

-

Dowex AG1-X8 anion-exchange resin.

Procedure:

-

Cell Labeling: Plate the cells in 24-well plates and label overnight with [3H]myo-inositol in inositol-free DMEM.

-

Pre-incubation: Wash the cells and pre-incubate with Krebs-bicarbonate buffer containing this compound or vehicle for 15 minutes.

-

Stimulation: Add 5-HT to stimulate the cells and incubate for 30 minutes at 37°C.

-

Extraction: Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid.

-

Separation of Inositol Phosphates: Apply the supernatant to Dowex AG1-X8 columns. Wash the columns with water and then elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantification: Measure the radioactivity in the eluate using a scintillation counter.

-

Data Analysis: Determine the pKB value for this compound from the rightward shift of the 5-HT concentration-response curve in the presence of the antagonist using the Schild equation.

mCPP-induced Hypolocomotion in Rats

Objective: To evaluate the in vivo antagonist activity of this compound at 5-HT2C/2B receptors.

Materials:

-

Male Sprague-Dawley rats.

-

m-Chlorophenylpiperazine (mCPP), a 5-HT2C/2B receptor agonist.

-

This compound.

-

Automated activity monitoring cages.

Procedure:

-

Acclimation: Acclimate the rats to the activity cages for a period before the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) at various doses.

-

mCPP Challenge: After a set pre-treatment time (e.g., 60 minutes for p.o.), administer mCPP (e.g., 1-3 mg/kg, i.p.) to induce hypolocomotion.

-

Activity Monitoring: Immediately place the rats back into the activity cages and record their locomotor activity for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group that received mCPP. Calculate the ID50 value, which is the dose of this compound that inhibits the mCPP-induced hypolocomotion by 50%.

Rat Social Interaction Test

Objective: To assess the anxiolytic-like effects of this compound.

Materials:

-

Pairs of male Sprague-Dawley rats, unfamiliar with each other.

-

A well-lit, open-field arena.

-

Video recording and analysis software.

-

This compound.

Procedure:

-

Drug Administration: Administer this compound or vehicle to both rats in a pair.

-

Test Session: After the pre-treatment time, place the pair of rats in the center of the open-field arena and record their behavior for a set duration (e.g., 10 minutes).

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of active social interactions (e.g., sniffing, grooming, following, tumbling).

-

Data Analysis: Compare the total social interaction time between the this compound-treated groups and the vehicle-treated group.

Geller-Seifter Conflict Test in Rats

Objective: To further evaluate the anxiolytic-like properties of this compound.

Materials:

-

Food-deprived male Sprague-Dawley rats.

-

Operant conditioning chambers equipped with two levers and a grid floor for delivering mild electric shocks.

-

This compound.

Procedure:

-

Training: Train the rats to press one lever for a food reward on a variable-interval schedule (unpunished component). Concurrently, train them that pressing the second lever during a specific auditory or visual cue also results in a food reward but is accompanied by a mild foot shock (punished component).

-

Drug Administration: Administer this compound or vehicle before the test session.

-

Test Session: Place the rats in the operant chambers and record the number of responses on both the punished and unpunished levers.

-

Data Analysis: Anxiolytic compounds are expected to increase the number of responses on the punished lever. Compare the number of punished responses between the this compound-treated groups and the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: 5-HT2C Receptor Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for the Preclinical Evaluation of this compound.

Conclusion

This compound is a well-characterized 5-HT2B/2C receptor antagonist and 5-HT2C inverse agonist that has been instrumental in advancing our understanding of the serotonergic system. The comprehensive data presented in this guide, from receptor binding affinities to detailed in vivo behavioral protocols, provides a valuable resource for researchers and drug development professionals. The consistent demonstration of anxiolytic-like effects in multiple preclinical models highlights the therapeutic potential of targeting the 5-HT2C receptor for anxiety and related disorders. Further research utilizing this compound and similar compounds will continue to be crucial in the development of novel therapeutics for a range of neuropsychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of dopamine release by striatal 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 206553 CAS number and chemical properties

An In-depth Technical Guide to SB 206553

Introduction

This compound is a potent and selective pharmacological tool extensively used in neuroscience research. It is primarily characterized as a mixed antagonist of the serotonin 5-HT2B and 5-HT2C receptors, with some studies also classifying it as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] Its ability to modulate the serotonergic system with high selectivity over other receptors, including the 5-HT2A subtype, makes it invaluable for dissecting the roles of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.[3] Developed in the 1990s, this compound has demonstrated anxiolytic-like properties in preclinical models and has been investigated for its potential in treating psychostimulant abuse disorders.[3][5] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

This compound is typically available as a free base or a hydrochloride salt. The following table summarizes its key chemical and physical properties.

| Property | Value | Citation(s) |

| IUPAC Name | 5-methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole | [1] |

| CAS Number | 158942-04-2 (Free Base) 1197334-04-5 (Hydrochloride) | [2][5][6] |

| Molecular Formula | C₁₇H₁₆N₄O (Free Base) C₁₇H₁₆N₄O·HCl (Hydrochloride) | [1] |

| Molecular Weight | 292.34 g/mol (Free Base) 328.8 g/mol (Hydrochloride) | [6] |

| Appearance | Solid, Yellow | [6] |

| Solubility | Soluble in DMSO | [2][6] |

| Storage Conditions | 2-8°C (Solid) -20°C for 1 month (In solution) -80°C for 6 months (In solution) | [2][5][6] |

| Purity | ≥98% (HPLC) | [6] |

Pharmacological Properties

This compound exhibits high affinity and selectivity for 5-HT2C and 5-HT2B receptors. Its binding affinities and functional potencies have been determined through various in vitro assays.

| Parameter | Receptor Target | Species / Cell Line | Value(s) | Citation(s) |

| Binding Affinity (pKi) | Human 5-HT2C | HEK-293 | 7.9, 7.8, 7.92 | [3][5] |

| Human 5-HT2A | HEK-293 | 5.8, 5.6 | [3][5] | |

| Human 5-HT2B | CHO-K1 | 7.7 | [5] | |

| Binding Affinity (Ki) | Human 5-HT2C | Calbiochem Assay | 3.2 nM | [6] |

| Human 5-HT2B | Calbiochem Assay | 5.5 nM | [6] | |

| Human 5-HT2A | Calbiochem Assay | 2300 nM | [6] | |

| Functional Activity (pA₂) | Rat 5-HT2B | Rat Stomach Fundus | 8.9, 8.89 | [3] |

| Functional Activity (pKB) | Human 5-HT2C | HEK-293 | 9.0 (Antagonist) | [3][7] |

Mechanism of Action and Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

This compound acts as a competitive antagonist, blocking 5-HT from binding and activating the receptor. Furthermore, the 5-HT2C receptor exhibits a high degree of constitutive (agonist-independent) activity.[4] this compound functions as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal signaling activity.[4][8] This dual action makes it a powerful tool for inhibiting both serotonin-dependent and independent 5-HT2C receptor signaling.

Experimental Protocols

The pharmacological profile of this compound has been established through a variety of in vitro and in vivo experimental procedures.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.

-

Methodology:

-

Membranes are prepared from Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptor.[3][5]

-

Cell membranes are incubated with a specific radioligand (e.g., [³H]-mesulergine for 5-HT2C) and various concentrations of the competing ligand, this compound.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

2. Phosphoinositide (PI) Hydrolysis Assay

-

Objective: To measure the functional antagonist or inverse agonist activity of this compound.

-

Methodology:

-

HEK 293 cells expressing the human 5-HT2C receptor are cultured and pre-labeled by incubation with [³H]-myo-inositol.[3][7]

-

To measure antagonist activity, cells are pre-incubated with various concentrations of this compound before being stimulated with a 5-HT agonist.

-

To measure inverse agonist activity, cells are incubated with this compound alone to determine its effect on basal (constitutive) PI hydrolysis.[8]

-

The reaction is terminated, and the resulting inositol phosphates (IPs) are isolated using anion-exchange chromatography.

-

The amount of [³H]-IPs is quantified by scintillation counting.

-

The potency of this compound as an antagonist is expressed as a pKB or pA₂ value, while inverse agonism is measured as a percentage reduction in basal signaling.[3][8]

-

In Vivo Studies

1. Attenuation of Methamphetamine-Seeking Behavior in Rats

-

Objective: To assess the efficacy of this compound in reducing drug-seeking behavior.

-

Methodology:

-

Self-Administration Training: Rats are trained to self-administer methamphetamine (meth) by pressing a lever in an operant chamber for 14 consecutive days.[4]

-

Extinction Phase: The meth infusion is discontinued, and lever presses no longer result in drug delivery. This phase continues until responding on the previously active lever decreases to a set criterion.

-

Cue Reactivity Test: Rats are tested for meth-seeking behavior where pressing the active lever presents meth-associated cues (e.g., light and tone) without the drug.

-

Drug Administration: Prior to the cue reactivity session, rats are pre-treated with an intraperitoneal (i.p.) injection of either vehicle or this compound (e.g., 1.0, 5.0, and 10.0 mg/kg).[4][9]

-

Data Analysis: The primary dependent variable is the number of presses on the active lever during the cue reactivity session. A significant reduction in active lever presses in the this compound group compared to the vehicle group indicates attenuation of drug-seeking.[4]

-

2. Rat Social Interaction Test

-

Objective: To evaluate the anxiolytic-like properties of this compound.

-

Methodology:

-

Pairs of male rats, unfamiliar with each other, are placed in a test arena under specific lighting conditions (either high or low light, as light level can affect anxiety).

-

Rats are administered this compound orally (p.o.) at various doses (e.g., 2-20 mg/kg) prior to the test.[3]

-

The behavior of the pair is recorded for a set duration (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer.

-

Anxiolytic compounds typically increase the amount of time spent in social interaction, particularly under the more aversive high-light conditions. An increase in interaction scores for the this compound-treated group compared to a vehicle control is indicative of anxiolytic-like effects.[3][7]

-

References

- 1. SB-206553 - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrochloride | 5-HT2C Reverse Agonist | TargetMol [targetmol.com]

- 3. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Hydrochloride | 158942-04-2 [sigmaaldrich.com]

- 7. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Review of SB 206553: A 5-HT2C Inverse Agonist and 5-HT2B Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 206553 is a potent and selective small molecule that has garnered significant interest in preclinical research for its unique pharmacological profile as a 5-HT2C receptor inverse agonist and a 5-HT2B receptor antagonist.[1][2] This dual mechanism of action has positioned it as a valuable tool for investigating the roles of these serotonin receptor subtypes in a variety of physiological and pathological processes. Preclinical studies have primarily focused on its potential therapeutic applications in anxiety disorders and substance abuse, demonstrating promising anxiolytic-like effects and the ability to attenuate drug-seeking behaviors.[3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, presenting key quantitative findings in structured tables, detailing experimental methodologies for pivotal studies, and visualizing critical signaling pathways and experimental workflows.

Core Pharmacological Profile

This compound exhibits high affinity for both 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A subtype and a wide range of other neurotransmitter receptors.[3][5] Its characterization as an inverse agonist at the 5-HT2C receptor is a key feature, indicating that it can reduce the constitutive, agonist-independent activity of this receptor.[2][6] This is distinct from a neutral antagonist, which would only block the effects of an agonist.

In Vitro Binding Affinities and Functional Activity

The binding affinities and functional potencies of this compound have been determined through various in vitro assays, including radioligand binding and functional assays measuring second messenger mobilization.

| Receptor Subtype | Species | Assay Type | Value | Reference |

| 5-HT2C | Human | Radioligand Binding (pKi) | 7.8 | [7] |

| Human | Radioligand Binding (pKi) | 7.9 | [3] | |

| Human | Functional Antagonism (pKB) | 9.0 | [3] | |

| 5-HT2B | Rat | Functional Antagonism (pA2) | 8.9 | [3] |

| Human | Radioligand Binding (pKi) | 7.7 | [7] | |

| 5-HT2A | Human | Radioligand Binding (pKi) | 5.6 | [7] |

| Human | Radioligand Binding (pKi) | 5.8 | [3] |

Signaling Pathways

As a 5-HT2C inverse agonist, this compound is understood to stabilize the receptor in an inactive conformation, thereby reducing downstream signaling through Gq/11 proteins and subsequent phosphoinositide hydrolysis. At the 5-HT2B receptor, it acts as a competitive antagonist, blocking the effects of serotonin.

Figure 1: Mechanism of action of this compound at 5-HT2C and 5-HT2B receptors.

Preclinical Efficacy

The unique pharmacological profile of this compound has led to its investigation in several preclinical models of neuropsychiatric disorders.

Anxiolytic-like Activity

This compound has demonstrated anxiolytic-like properties in various rodent models of anxiety.

| Animal Model | Species | Dosing (p.o.) | Key Finding | Reference |

| Rat Social Interaction Test | Rat | 2-20 mg/kg | Increased total interaction scores | [3] |

| Rat Geller-Seifter Conflict Test | Rat | 2-20 mg/kg | Increased punished responding | [3] |

| Marmoset Conflict Model | Marmoset | 15-20 mg/kg | Increased suppressed responding | [8] |

Attenuation of Drug-Seeking Behavior

A significant area of research for this compound has been its potential to modulate the reinforcing effects of psychostimulants.

| Animal Model | Species | Dosing (i.p.) | Key Finding | Reference |

| Methamphetamine-Seeking | Rat | 1.0, 5.0, 10.0 mg/kg | Attenuated cue-induced methamphetamine-seeking | [4] |

| Cocaine-Induced Hyperactivity | Rat | 1 and 2 mg/kg | Attenuated cocaine-induced central and peripheral activity | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Assays

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: HEK-293 or CHO-K1 cells expressing the human recombinant 5-HT2 receptor subtypes are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[7]

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound (this compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to modulate Gq-coupled receptor signaling.

-

Cell Culture and Labeling: HEK-293 cells expressing the human 5-HT2C receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.[3][5]

-

Compound Treatment: The cells are then treated with varying concentrations of a 5-HT agonist in the presence or absence of this compound.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The inositol phosphates (IPs) are then separated from other cellular components using anion-exchange chromatography.

-

Quantification: The amount of [3H]-IPs is quantified by liquid scintillation counting.

-

Data Analysis: The ability of this compound to antagonize the agonist-induced IP accumulation is used to calculate its pKB value. To determine inverse agonist activity, the effect of this compound on basal IP levels is measured.

Figure 2: Workflow for in vitro characterization of this compound.

In Vivo Behavioral Assays

This model assesses the reinforcing properties of a drug and the potential of a test compound to reduce drug-seeking behavior.[4]

-

Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Self-Administration Training: Following recovery, rats are placed in operant chambers and trained to press a lever to receive an intravenous infusion of methamphetamine. This is typically done on a fixed-ratio schedule of reinforcement.

-

Extinction: After stable self-administration is established, the methamphetamine is removed, and lever pressing is extinguished (i.e., lever presses no longer result in drug infusion).

-

Cue-Induced Reinstatement: Once lever pressing has decreased to a low level, the rats are tested for reinstatement of drug-seeking behavior by presenting them with cues previously associated with methamphetamine delivery (e.g., a light and a tone).

-

Drug Treatment: Prior to the reinstatement test, rats are pretreated with this compound or a vehicle control.

-

Data Collection and Analysis: The number of lever presses during the reinstatement session is recorded and analyzed to determine the effect of this compound on cue-induced drug-seeking.

Figure 3: Experimental workflow for methamphetamine self-administration and reinstatement.

This test is used to assess anxiolytic-like effects by measuring the social behavior of a rat.

-

Habituation: Rats are habituated to the testing arena.

-

Test Session: A pair of unfamiliar rats are placed in the arena, and their social interactions (e.g., sniffing, grooming, following) are recorded for a set period.

-

Drug Treatment: Prior to the test session, one or both rats are treated with this compound or a vehicle.

-

Data Analysis: The duration and frequency of social interactions are scored and analyzed. An increase in social interaction is indicative of an anxiolytic-like effect.[3]

This is a classic model for screening anxiolytic drugs based on the principle of conflict between a reward and a punishment.[3]

-

Training: Food-deprived rats are trained to press a lever for a food reward on a multiple schedule. In one component, lever presses are rewarded with food. In another component, signaled by a tone or light, lever presses are rewarded with food but also result in a mild electric shock.

-

Test Session: During the test session, the number of lever presses in both the punished and unpunished components are recorded.

-

Drug Treatment: Rats are administered this compound or a vehicle before the test session.

-

Data Analysis: An increase in the number of lever presses during the punished component is indicative of an anxiolytic-like effect.

Conclusion

The preclinical data for this compound strongly support its role as a selective 5-HT2C inverse agonist and 5-HT2B antagonist. This pharmacological profile translates into demonstrable anxiolytic-like effects and an ability to attenuate drug-seeking behavior in rodent models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and similar compounds. The visualization of its signaling pathways and the workflows of key preclinical assays serve to enhance the understanding of its mechanism of action and its evaluation in a research setting. As a valuable research tool, this compound will likely continue to contribute to our understanding of the complex roles of the 5-HT2C and 5-HT2B receptors in neuropsychiatric disorders.

References

- 1. Modulation of dopamine release by striatal 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vitro and in vivo profile of this compound, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

The Role of SB 206553 in Modulating Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 206553, a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors, has emerged as a critical tool in neuroscience research for dissecting the complex roles of these receptors in modulating neurotransmission.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on key neurotransmitter systems, and the experimental protocols used to elucidate its function. The information presented herein is intended to support researchers and drug development professionals in the design and execution of studies involving this important pharmacological agent.

Core Mechanism of Action

This compound exhibits high affinity for both the 5-HT2B and 5-HT2C receptors, acting as a competitive antagonist.[2][4] Some studies also suggest that this compound can act as an inverse agonist at the 5-HT2C receptor, meaning it can reduce the receptor's basal, constitutive activity in the absence of an agonist.[5][6] This dual functionality makes it a particularly interesting compound for studying the tonic, ongoing influence of 5-HT2C receptors on neuronal circuits. Its selectivity is noteworthy, displaying significantly lower affinity for the 5-HT2A receptor and a wide range of other neurotransmitter receptors.[2][3]

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway.[1][7] Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][8] By blocking this cascade, this compound effectively inhibits the downstream cellular effects of 5-HT2C receptor activation.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data regarding the binding affinity and functional activity of this compound.

| Receptor | Assay Type | Species | Preparation | Value | Reference |

| 5-HT2C | Radioligand Binding (pKi) | Human | Cloned (HEK 293 cells) | 7.92 | [1][3] |

| 5-HT2B | Functional Antagonism (pA2) | Rat | Stomach Fundus | 8.89 | [3][9] |

| 5-HT2A | Radioligand Binding (pKi) | Human | Cloned (HEK 293 cells) | 5.78 | [1] |

| Other Receptors | Radioligand Binding (pKi) | Various | N/A | < 6.0 | [2][3] |

Table 1: Receptor Binding Affinities of this compound. This table highlights the high affinity and selectivity of this compound for the 5-HT2C and 5-HT2B receptors over the 5-HT2A receptor and other neurotransmitter receptors.

| Assay | Receptor | Cell Line | Effect | Value (pKB) | Reference |

| Phosphoinositide Hydrolysis | Human 5-HT2C | HEK 293 | Antagonism | 9.0 | [2][4] |

Table 2: Functional Antagonist Activity of this compound. This table demonstrates the potent antagonist activity of this compound in a functional cell-based assay.

| Brain Region | Effect of this compound (1-10 mg/kg, i.p.) | Reference |

| Striatum | Dose-dependent increase in dopamine efflux | [5][10] |

| Nucleus Accumbens | Dose-dependent increase in dopamine efflux | [5][10] |

| Prefrontal Cortex | No significant effect on basal dopamine efflux | [11] |

Table 3: In Vivo Effects of this compound on Dopamine Release. This table summarizes the significant impact of systemic this compound administration on dopamine levels in key brain regions associated with motor control, reward, and cognition.

Modulation of Neurotransmission

A primary role of this compound in modulating neurotransmission is its ability to disinhibit dopamine release. The 5-HT2C receptors are known to exert a tonic inhibitory control over dopaminergic neurons.[11][12] By antagonizing these receptors, this compound removes this "brake," leading to an increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[5][10][11] This effect is particularly pronounced due to the constitutive activity of 5-HT2C receptors, which this compound can also inhibit through its inverse agonist properties.[5]

The modulation of dopamine release by this compound has significant implications for its behavioral effects. The compound has been shown to possess anxiolytic-like properties in animal models.[2][4] Furthermore, it can attenuate the behavioral effects of psychostimulants like cocaine and methamphetamine.[6][13][14] These effects are thought to be mediated, at least in part, by its ability to alter dopamine signaling in reward-related circuits.

Interestingly, the co-administration of this compound with selective serotonin reuptake inhibitors (SSRIs) has been shown to potentiate the increase in extracellular serotonin levels induced by SSRIs.[7] This suggests a complex interplay between 5-HT2C receptor function and serotonin homeostasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor (e.g., HEK 293 cells with cloned human 5-HT2C receptors) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the target receptor (e.g., [3H]-mesulergine for 5-HT2C), and varying concentrations of the unlabeled competitor drug (this compound).[9][15]

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known ligand for the receptor to saturate all specific binding sites.[15]

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.[9]

-

-

Filtration and Counting:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.[16]

-

Probe Implantation:

-

Perfusion and Sampling:

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]

-

Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

-

-

Drug Administration:

-

After establishing a stable baseline of neurotransmitter levels, administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples to measure the drug-induced changes in neurotransmitter release.[5]

-

Behavioral Assays

This test is used to assess anxiety-like behavior.

-

Apparatus: A brightly lit, open-topped arena.

-

Procedure:

-

Drug Treatment: Administer this compound or a vehicle control to the animals prior to the test session. Anxiolytic compounds typically increase the amount of time spent in social interaction.[2]

This is another widely used model for screening anxiolytic drugs.[19][20]

-

Apparatus: An operant chamber equipped with a lever, a food dispenser, and a grid floor capable of delivering a mild electric shock.

-

Procedure:

-

Train food-deprived rats to press a lever for a food reward on a variable-interval schedule.

-

Introduce a conflict component where, during a specific auditory or visual cue, each lever press is rewarded with food but also punished with a mild foot shock.[19]

-

This conflict suppresses the rate of lever pressing during the cued periods.

-

-

Drug Treatment: Administer this compound or a vehicle control prior to the test session. Anxiolytic drugs are expected to increase the rate of punished responding.[2][21]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: 5-HT2C Receptor Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for In Vivo Microdialysis with this compound.

Caption: Logical Flow for Assessing Anxiolytic-like Effects of this compound.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of 5-HT2B and 5-HT2C receptors in neurotransmission and behavior. Its high affinity, selectivity, and dual antagonist/inverse agonist properties at the 5-HT2C receptor make it particularly useful for probing the tonic inhibitory control of this receptor on dopamine systems. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. A thorough understanding of its mechanism of action and the appropriate experimental designs will facilitate the continued elucidation of the complex roles of serotonin in brain function and the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens | Journal of Neuroscience [jneurosci.org]

- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Activation of the brain 5-HT2C receptors causes hypolocomotion without anxiogenic-like cardiovascular adjustments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Multiple within-day conflict testing to define the time course of anxiolytic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 17. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. conductscience.com [conductscience.com]

- 19. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anxiety and Depression [panlab.com]

- 21. Benzodiazepine effects upon Geller-Seifter conflict test in rats: analysis of individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anxiolytic Potential of SB 206553: A Technical Guide to its Foundational Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies that first elucidated the anxiolytic properties of SB 206553, a potent and selective 5-HT2C/5-HT2B receptor antagonist. This document provides a comprehensive overview of the key quantitative data, detailed experimental protocols, and the underlying signaling pathways, serving as a critical resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

Core Data Summary

The initial characterization of this compound revealed its high affinity and selectivity for 5-HT2C and 5-HT2B receptors over a wide range of other neurotransmitter receptors. Its anxiolytic-like effects were demonstrated across multiple preclinical models, establishing its potential as a therapeutic agent for anxiety disorders.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| Human 5-HT2C | pKi | 7.9 | Cloned (HEK 293 cells) | [1][2] |

| Rat 5-HT2B | pA2 | 8.9 | Rat stomach fundus | [1][2] |

| Human 5-HT2A | pKi | 5.8 | Cloned (HEK 293 cells) | [1][2] |

| Human 5-HT2C | pKB (functional antagonism) | 9.0 | 5-HT-stimulated phosphoinositide hydrolysis in HEK 293 cells | [1][2] |

Table 2: In Vivo Anxiolytic-like Activity of this compound

| Animal Model | Species | Effective Dose Range (p.o.) | Key Finding | Reference |

| Rat Social Interaction Test | Rat | 2-20 mg/kg | Increased total interaction scores | [1][2] |

| Geller-Seifter Conflict Test | Rat | 2-20 mg/kg | Increased punished responding | [1][2] |

| Marmoset Conflict Model | Marmoset | 15-20 mg/kg | Increased suppressed responding | [2] |

| m-CPP-induced Hypolocomotion | Rat | ID50 = 5.5 mg/kg | Potent inhibition | [1][2] |

Signaling Pathways and Mechanism of Action

This compound exerts its anxiolytic effects primarily through the antagonism of the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to the Gq/11 family of G-proteins. Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. By acting as an antagonist, this compound blocks the initial step of this cascade, thereby attenuating the excitatory neurotransmission mediated by 5-HT2C receptor activation.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that established the anxiolytic profile of this compound.

In Vitro: 5-HT-Stimulated Phosphoinositide Hydrolysis Assay

This assay measures the functional antagonism of this compound at the 5-HT2C receptor by quantifying its ability to inhibit serotonin-induced production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media. The cells are then incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

-

Drug Treatment: On the day of the experiment, the cells are washed and pre-incubated with varying concentrations of this compound or vehicle.

-

Serotonin Stimulation: Serotonin (5-HT) is then added to stimulate the 5-HT2C receptors and induce phosphoinositide hydrolysis.

-

Extraction and Quantification: The reaction is terminated, and the total inositol phosphates (IPs) are extracted from the cells. The amount of radiolabeled IPs is quantified using scintillation counting.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of IP production in the presence of the antagonist to that with serotonin alone. The pKB value is calculated from the concentration-response curves.

In Vivo: Rat Social Interaction Test

This ethological model of anxiety assesses the effect of a compound on the social behavior of rats in a novel and potentially stressful environment.

Methodology:

-

Animal Acclimation: Male rats are housed in pairs and acclimated to the testing room.

-

Test Arena: The test is conducted in a novel, brightly lit open-field arena.

-

Drug Administration: Rats are administered this compound (or vehicle) orally at specified doses prior to testing.

-

Pairing and Observation: Pairs of unfamiliar rats, matched for treatment, are placed in the arena. Their behavior is recorded for a set duration (e.g., 10 minutes).

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following).

-

Data Analysis: The total social interaction time for each pair is calculated and compared between the different treatment groups.

In Vivo: Geller-Seifter Conflict Test

This operant conditioning paradigm is a classic model for screening anxiolytic drugs. It measures the ability of a compound to increase behavior that is suppressed by punishment.

Methodology:

-

Animal Training: Food-deprived rats are trained to press a lever in an operant chamber to receive a food reward.

-

Conflict Introduction: The rats are then subjected to a schedule where periods of non-punished responding are alternated with periods where lever pressing is rewarded but also accompanied by a mild electric foot shock (the "conflict" period). This leads to a suppression of lever pressing during the conflict periods.

-

Drug Administration: Once a stable baseline of suppressed responding is established, rats are treated with this compound or vehicle before the test session.

-

Data Collection: The number of lever presses during both the non-punished and punished (conflict) periods is recorded.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of lever presses during the conflict period in the drug-treated group compared to the vehicle group, without a significant effect on non-punished responding.

In Vivo: Marmoset Conflict Model

This model is an adaptation of the conflict paradigm for use in non-human primates, providing a higher translational value.

Methodology:

-

Animal Training: Marmosets are trained to perform an operant task (e.g., lick a tube) to receive a food reward.

-

Conflict Introduction: Similar to the Geller-Seifter test, a conflict is introduced where the operant response is rewarded but also paired with a punishing stimulus (e.g., a startling noise or a puff of air).

-

Drug Administration: this compound or vehicle is administered orally.

-

Behavioral Observation: The number of responses during punished and non-punished periods is recorded.

-

Data Analysis: An increase in responding during the punished periods is indicative of an anxiolytic effect.

Conclusion

The foundational studies on this compound have robustly demonstrated its anxiolytic-like properties through a combination of in vitro and in vivo pharmacological assays. Its mechanism of action as a potent 5-HT2C/5-HT2B receptor antagonist, coupled with its efficacy in well-established preclinical models of anxiety, underscores its significance as a research tool and a potential lead compound for the development of novel anxiolytic therapies. The detailed methodologies and data presented in this guide are intended to facilitate further research and a deeper understanding of the role of the 5-HT2C receptor in anxiety and related disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SB 206553 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of SB 206553 in rats, a selective 5-HT2C receptor inverse agonist and 5-HT2B receptor antagonist. The following sections summarize quantitative data, detail experimental methodologies, and provide visual diagrams of signaling pathways and experimental workflows.

Data Presentation: Summary of In Vivo Administration Parameters

The following tables provide a summary of dosages, routes of administration, and vehicles used for this compound in rats based on published research.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats

| Parameter | Details | Reference |

| Dosage Range | 1.0, 5.0, and 10.0 mg/kg | [1][2] |

| Vehicle | 1% lactic acid in deionized water | [1] |

| Administration Volume | 1.0 ml/kg (for 1.0 and 5.0 mg/kg doses); 2.0 ml/kg (for 10.0 mg/kg dose from a 5.0 mg/ml stock) | [1] |

| Pre-treatment Time | 30 minutes prior to behavioral testing | [1] |

Table 2: Oral (p.o.) Administration of this compound in Rats

| Parameter | Details | Reference |

| Dosage Range | 2 - 20 mg/kg | |

| Vehicle | Not specified in readily available public data. Researchers should determine a suitable vehicle based on the physicochemical properties of this compound. | |

| Administration Method | Oral gavage | [3][4][5][6] |

Signaling Pathway of this compound

This compound acts as an inverse agonist at the serotonin 5-HT2C receptor. In its constitutively active state, the 5-HT2C receptor tonically inhibits dopaminergic neuron activity. By binding to the receptor, this compound stabilizes it in an inactive conformation, thereby reducing its basal activity. This disinhibition leads to an increase in dopamine (DA) efflux in key brain regions such as the nucleus accumbens and striatum.[7] The downstream signaling of the 5-HT2C receptor is complex, involving coupling to Gαq/11 and other G proteins. Inverse agonism by this compound is thought to modulate these G protein-mediated pathways.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in rats.

Methamphetamine Self-Administration and Cue Reactivity

This protocol is designed to assess the effects of this compound on methamphetamine-seeking behavior.

Experimental Workflow:

Figure 2: Workflow for methamphetamine self-administration and cue reactivity testing.

Methodology:

-

Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse light-dark cycle.

-

Surgery: Rats are anesthetized and surgically implanted with intravenous catheters in the jugular vein. Catheters are flushed daily with heparinized saline to maintain patency.

-

Self-Administration Training (14 days):

-

Rats are placed in operant conditioning chambers equipped with two levers.

-

Pressing the active lever results in an intravenous infusion of methamphetamine (0.1 mg/kg/infusion).

-

For the first 7 days, a fixed-ratio 1 (FR1) schedule of reinforcement is used (one lever press per infusion).

-

For the following 7 days, the schedule is increased to FR5 (five lever presses per infusion) to increase responding.

-

-

Cue Reactivity Acclimation (Day 15): Rats are acclimated to the cue reactivity protocol where lever pressing results in the presentation of cues previously associated with methamphetamine, but no drug is delivered.

-

This compound Administration and Testing:

-

On test days, rats are pre-treated with this compound (1.0, 5.0, or 10.0 mg/kg, i.p.) or vehicle 30 minutes before the cue reactivity session.

-

The number of active and inactive lever presses is recorded to assess methamphetamine-seeking behavior.

-

Motor Activity Assessment

This protocol evaluates the impact of this compound on spontaneous and methamphetamine-induced motor activity.

Methodology:

-

Apparatus: An automated open-field activity chamber equipped with photobeams to detect movement.

-

Procedure:

-

Rats are habituated to the activity chambers for a set period before testing.

-

On the test day, rats receive an intraperitoneal injection of this compound (e.g., 5.0 or 10.0 mg/kg) or vehicle.

-

For spontaneous activity, locomotor counts (e.g., horizontal and vertical movements) are recorded for a specified duration (e.g., 60 minutes) immediately after injection.

-